molecular formula C10H14N2O B1598378 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol CAS No. 25110-79-6

1-Methyl-5-(3-pyridyl)-2-pyrrolidinol

Cat. No. B1598378
CAS RN: 25110-79-6
M. Wt: 178.23 g/mol
InChI Key: OTHOSUVCRYJGFQ-UHFFFAOYSA-N
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Description

1-Methyl-5-(3-pyridyl)-2-pyrrolidinol, also known as Cotinine, is an alkaloid found in tobacco and is the predominant metabolite of nicotine . It is typically used as a biomarker for exposure to tobacco smoke .


Synthesis Analysis

Cotinine is a major metabolite of nicotine. Approximately 80% of nicotine is converted to cotinine in the C-oxidation pathway . In the initial step, demethylation of nicotine forms a metabolite 3-(3,4-dihydro-2H-pyrrol-5-yl) pyridine. Concurrently, further degradation is initiated by hydroxylation of the 2nd position of the pyrrolidine ring of nicotine to form 1-methyl-5-(3-pyridyl) pyrroline-2-ol which is further transformed to cotinine .


Molecular Structure Analysis

The molecular formula of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol is C10H12N2O . The molecular weight is 176.21508 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol are still being studied. It is known that it is a metabolite of nicotine and is formed through a series of reactions including demethylation and hydroxylation .

Future Directions

Cotinine is currently being studied for its potential therapeutic properties. It has been shown to have much of nicotine’s beneficial therapeutic properties without its negative side-effects, for instance, cardiovascular affect and habit-forming . Despite these promising findings, continued focus on this potentially safe alternative to tobacco and nicotine use is lacking .

properties

IUPAC Name

1-methyl-5-pyridin-3-ylpyrrolidin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9-10,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHOSUVCRYJGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400754
Record name 1-METHYL-5-(3-PYRIDYL)-2-PYRROLIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(3-pyridyl)-2-pyrrolidinol

CAS RN

25110-79-6
Record name 1-METHYL-5-(3-PYRIDYL)-2-PYRROLIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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